molecular formula C18H19N3O3 B11074068 1-Allyl-3',5'-dimethyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione

1-Allyl-3',5'-dimethyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione

Cat. No.: B11074068
M. Wt: 325.4 g/mol
InChI Key: WKEYEADUZFQINL-UHFFFAOYSA-N
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Description

1-Allyl-3’,5’-dimethyl-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-3’,5’-dimethyl-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Spiro Compound Formation: The indole derivative is then reacted with a suitable pyrrole derivative under specific conditions to form the spiro compound. This step often requires the use of a strong base and a high-temperature environment to facilitate the cyclization process.

    Allylation and Methylation: The final steps involve the introduction of allyl and methyl groups through alkylation reactions. These reactions typically use allyl halides and methyl iodide in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography would be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-3’,5’-dimethyl-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced spiro compounds.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

1-Allyl-3’,5’-dimethyl-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-Allyl-3’,5’-dimethyl-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione involves its interaction with specific molecular targets. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed bioactivity.

Comparison with Similar Compounds

  • 1-Allyl-3’,5’-dimethyl-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione
  • 1-Allyl-3’,5’-dimethyl-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-dione
  • 1-Allyl-3’,5’-dimethyl-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-tetraone

Uniqueness: 1-Allyl-3’,5’-dimethyl-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione stands out due to its unique spiro structure, which imparts distinct chemical and physical properties. This structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

1,5-dimethyl-1'-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione

InChI

InChI=1S/C18H19N3O3/c1-4-9-21-12-8-6-5-7-11(12)18(17(21)24)14-13(10(2)19-18)15(22)20(3)16(14)23/h4-8,10,13-14,19H,1,9H2,2-3H3

InChI Key

WKEYEADUZFQINL-UHFFFAOYSA-N

Canonical SMILES

CC1C2C(C(=O)N(C2=O)C)C3(N1)C4=CC=CC=C4N(C3=O)CC=C

Origin of Product

United States

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